molecular formula C29H54 B13794589 As-Indacene, dodecahydro-4-(1-octylnonyl)- CAS No. 55530-51-3

As-Indacene, dodecahydro-4-(1-octylnonyl)-

Cat. No.: B13794589
CAS No.: 55530-51-3
M. Wt: 402.7 g/mol
InChI Key: JSKCOAYGYKRYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves multiple steps, typically starting with the preparation of the indacene core. The synthetic route may include hydrogenation reactions to achieve the dodecahydro form and subsequent alkylation to introduce the 1-octylnonyl group . Industrial production methods would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings during hydrogenation and alkylation steps.

Chemical Reactions Analysis

As-Indacene, dodecahydro-4-(1-octylnonyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indacene core or the octylnonyl chain are replaced by other groups.

Scientific Research Applications

As-Indacene, dodecahydro-4-(1-octylnonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves its interaction with molecular targets, which could include enzymes, receptors, or other proteins. The pathways involved may depend on the specific application or biological context. For example, in medicinal chemistry, the compound might interact with cellular receptors to exert a therapeutic effect .

Comparison with Similar Compounds

Similar compounds to As-Indacene, dodecahydro-4-(1-octylnonyl)- include:

  • 9-(4-as-Decahydroindacenyl)heptadecane
  • 9-(4-as-Perhydroindacenyl)heptadecane

These compounds share a similar indacene core but differ in the degree of hydrogenation or the nature of the substituent groups. The uniqueness of As-Indacene, dodecahydro-4-(1-octylnonyl)- lies in its specific substitution pattern and the resulting chemical and physical properties .

Biological Activity

As-Indacene, dodecahydro-4-(1-octylnonyl)- (CAS Number: 55530-51-3) is a complex organic compound with a molecular formula of C29H54 and a molecular weight of approximately 402.8 g/mol. This compound belongs to the indacene family, which has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material sciences.

Understanding the physico-chemical properties of As-Indacene is crucial for evaluating its biological activity. The following table summarizes these properties:

PropertyValue
Molecular FormulaC29H54
Molecular Weight402.8 g/mol
InChIInChI=1S/C29H54/c1-3-5-7-9-11-13-17-24(18-14-12-10-8-6-4-2)29-23-25-19-15-20-26(25)27-21-16-22-28(27)29/h24-29H,3-23H2,1-2H3
InChIKeyJSKCOAYGYKRYTA-UHFFFAOYSA-N
CAS Registry Number55530-51-3

Biological Activity

The biological activity of As-Indacene has been explored through various studies focusing on its potential therapeutic applications and interactions with biological systems.

Mechanistic Studies

Mechanistic studies are essential to understand how As-Indacene interacts at the molecular level. The compound's structure allows it to potentially engage with various biomolecules, including proteins and nucleic acids. Future studies should focus on:

  • Binding Affinity : Assessing how well As-Indacene binds to target proteins.
  • Cellular Uptake : Investigating the mechanisms by which cells internalize the compound.
  • Signal Transduction Pathways : Evaluating the impact of As-Indacene on key signaling pathways involved in cell proliferation and apoptosis.

Case Studies

While specific case studies on As-Indacene are scarce, related compounds have provided insights into its potential applications:

  • Study on Indacene Derivatives : Research has shown that derivatives of indacene can modulate gene expression and influence cellular metabolism, suggesting a similar potential for As-Indacene.
  • Toxicological Assessments : Toxicity studies on similar compounds indicate that structural modifications can significantly alter biological activity and safety profiles.

Properties

CAS No.

55530-51-3

Molecular Formula

C29H54

Molecular Weight

402.7 g/mol

IUPAC Name

4-heptadecan-9-yl-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydro-as-indacene

InChI

InChI=1S/C29H54/c1-3-5-7-9-11-13-17-24(18-14-12-10-8-6-4-2)29-23-25-19-15-20-26(25)27-21-16-22-28(27)29/h24-29H,3-23H2,1-2H3

InChI Key

JSKCOAYGYKRYTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)C1CC2CCCC2C3C1CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.